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Compound Name: VUANT1

Cat. No.: B1684053 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel

known for its role as a cellular sensor for cold temperatures and cooling agents. Its involvement

in various physiological and pathological processes, including pain, inflammation, and

oncology, makes it a significant target for drug discovery. These application notes provide

detailed protocols for determining the effective dosage and concentration of TRPM8 activators

in in vitro settings, using well-characterized agonists such as menthol and icilin as examples.

The methodologies described herein are applicable to the characterization of novel TRPM8

modulators.

Data Presentation: In Vitro Concentrations of Common
TRPM8 Agonists
The effective concentration of a TRPM8 agonist can vary significantly depending on the cell

type, the expression level of the TRPM8 channel, and the specific assay being performed. The

following table summarizes typical concentration ranges for the common TRPM8 agonists,

menthol and icilin, as reported in various in vitro studies.
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Compound Target Assay Type Parameter
Effective
Concentrati
on

Reference

Menthol
Human

TRPM8

Calcium

Imaging
EC₅₀ 81 ± 17 µM [1]

Rat TRPM8
Calcium

Imaging
EC₅₀ 107 ± 8 µM [1]

Murine

TRPM8
Patch-Clamp EC₅₀

62.64 ± 1.2

µM
[1][2]

Human

Gingival

Fibroblasts

Cytotoxicity

(MTT Assay)
IC₅₀ (24h) 1.151 mM [3]

LNCaP Cells
Calcium

Imaging
- 0.8 mM [4]

Icilin
Human

TRPM8

Calcium

Imaging
EC₅₀ 526 ± 24 nM [1]

Rat TRPM8
Calcium

Imaging

IC₉₀

(inhibition of)

204 ± 28 nM

(for

antagonist)

[1]

TRPM8-

expressing

HEK293 cells

Calcium

Imaging
EC₅₀ 1.4 µM [5]

TRPM8-

expressing

CHO cells

Calcium

Imaging
EC₅₀ 125 ± 30 nM [6][7]

TRPM8-

expressing

HEK293 cells

Patch-Clamp - 1 µM [8]
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Cell Culture and Seeding
This protocol describes the general procedure for culturing and seeding cells for in vitro assays.

Specific cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary

(CHO) cells stably expressing TRPM8, are commonly used.

Materials:

HEK293 or CHO cells stably expressing human TRPM8

Dulbecco's Modified Eagle's Medium (DMEM)

10% Fetal Bovine Serum (FBS)

1% Penicillin-Streptomycin

Phosphate-Buffered Saline (PBS)

0.25% Trypsin-EDTA

Black-walled, clear-bottom 96-well plates

Procedure:

Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a

humidified incubator at 37°C with 5% CO₂.

The day before the assay, aspirate the culture medium and wash the cells with PBS.

Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach.[9]

Neutralize the trypsin with complete culture medium.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh culture medium and determine the cell density.

Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 30,000 to 50,000

cells per well.[6][9]
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Incubate the plate overnight at 37°C.[9]

High-Throughput Calcium Imaging Assay
This protocol details a calcium imaging assay to measure the activation of TRPM8 channels

upon stimulation with an agonist.

Materials:

Cells seeded in a 96-well plate

Fluo-4 AM

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

TRPM8 agonist (e.g., Icilin, Menthol)

Fluorescence plate reader (e.g., FlexStation or FLIPR)

Procedure:

Dye Loading:

Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM and

0.02% Pluronic F-127, mix equal volumes of 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in

assay buffer.[1]

Aspirate the culture medium from the wells and wash once with assay buffer.

Add the Fluo-4 AM loading solution to each well.

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature,

protected from light.[1]

Fluorescence Measurement:

Wash the cells twice with assay buffer to remove excess dye.[1]
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Add 100 µL of assay buffer to each well.

Place the plate in a fluorescence plate reader with automated liquid handling.

Set the excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).[1]

Record a baseline fluorescence reading for 10-20 seconds.

Add the TRPM8 agonist at the desired concentration.

Continue to record the fluorescence signal for 2-5 minutes to capture the calcium influx.[1]

Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the TRPM8 agonist.

Materials:

Cells seeded in a 96-well plate

TRPM8 agonist

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

Treat the cells with various concentrations of the TRPM8 agonist and a vehicle control.

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the

formation of formazan crystals.[10]

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.[10]

Measure the absorbance at a wavelength of 570 nm.
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Caption: TRPM8 channel activation and downstream signaling.

Experimental Workflow for Calcium Imaging Assay
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Caption: General workflow for a TRPM8 calcium imaging assay.
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Caption: Logical workflow for a dose-response experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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